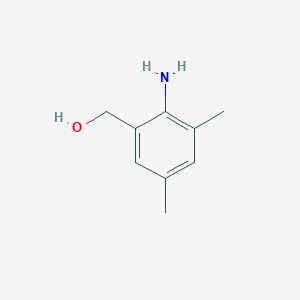
2-Amino-3,5-dimethylbenzyl Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,5-dimethylbenzyl Alcohol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the aromatic ring is further substituted with amino and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dimethylbenzyl Alcohol typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 2-nitro-3,5-dimethylphenylmethanol using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in an ethanol solvent under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative methods such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2-Amino-3,5-dimethylbenzaldehyde.
Reduction: 2-Amino-3,5-dimethylphenylamine.
Substitution: 2-Amino-3,5-dimethylphenylacetamide.
Applications De Recherche Scientifique
2-Amino-3,5-dimethylbenzyl Alcohol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Amino-3,5-dimethylbenzyl Alcohol depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired therapeutic effect .
Comparaison Avec Des Composés Similaires
(2-Amino-3,5-dimethylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Amino-3,5-dimethylphenyl)acetone: Contains an acetone group instead of methanol.
(2-Amino-3,5-dimethylphenyl)propane: Contains a propane group instead of methanol.
Comparison: 2-Amino-3,5-dimethylbenzyl Alcohol is unique due to the presence of the methanol group, which can influence its reactivity and interactions with other molecules. The methanol group can participate in hydrogen bonding, affecting the compound’s solubility and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(2-amino-3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-4,11H,5,10H2,1-2H3 |
Clé InChI |
CRPRKAVPVAZRMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)CO)N)C |
SMILES canonique |
CC1=CC(=C(C(=C1)CO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















